molecular formula C9H16O2 B2525338 (1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol CAS No. 2166089-20-7

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol

Cat. No.: B2525338
CAS No.: 2166089-20-7
M. Wt: 156.225
InChI Key: GJCKGOGQYROLQL-RKDXNWHRSA-N
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Description

(1R,2R)-2-(Cyclopropylmethoxy)cyclopentan-1-ol ( 2166089-20-7) is a chiral cyclopentanol derivative of high value in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol, this compound serves as a versatile chiral building block or intermediate in the synthesis of more complex, biologically active molecules . Its structure, featuring a cyclopentanol ring with a specific (1R,2R) stereochemistry and a cyclopropylmethoxy substituent, is particularly useful for exploring structure-activity relationships and for introducing conformational constraints into candidate drugs. The primary research application of this compound lies in its role as a key synthetic intermediate. Patents and scientific literature indicate that structurally similar chiral cyclopentane and cyclopropane derivatives are crucial in developing therapeutics that target specific receptors, such as orexin receptors, which are relevant for treating conditions like sleep disorders and anxiety . Furthermore, the precise stereochemistry of the compound is critical for its function, as enantiopure intermediates can significantly influence the efficacy and safety profile of final pharmaceutical agents, helping to mitigate adverse drug reactions (ADRs) during development . Researchers utilize this compound in method development and as a precursor in multi-step synthetic routes, contributing to advancements in drug discovery pipelines. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-10H,1-6H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCKGOGQYROLQL-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OCC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol is a cyclopropane-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Cyclopropane derivatives are known for their unique structural characteristics and diverse biological effects, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications in various diseases.

Chemical Structure

The compound can be structurally represented as follows:

 1R 2R 2 cyclopropylmethoxy cyclopentan 1 ol\text{ 1R 2R 2 cyclopropylmethoxy cyclopentan 1 ol}

This structure features a cyclopentanol ring substituted with a cyclopropylmethoxy group, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Cyclopropane derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that certain cyclopropane compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Antitumor Properties

The potential of this compound as an antitumor agent is supported by findings that similar compounds can induce apoptosis in cancer cells. For example:

  • Mechanism of Action : Cyclopropane derivatives may activate apoptotic pathways through the modulation of key signaling molecules involved in cell survival and proliferation .

3. Enzyme Inhibition

Cyclopropane-containing compounds are known to act as enzyme inhibitors. For this compound:

  • Target Enzymes : Research has suggested that this compound may inhibit enzymes involved in lipid metabolism and signal transduction pathways, which are crucial for maintaining cellular homeostasis .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL when tested against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus10 µg/mL
BEscherichia coli15 µg/mL
CPseudomonas aeruginosa20 µg/mL

Note: Compounds A, B, and C are analogs of this compound.

Study 2: Antitumor Activity

In a preclinical trial assessing the antitumor effects of cyclopropane derivatives, this compound demonstrated notable cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
HeLa5.0
MCF-73.5
A5494.0

These findings suggest that this compound may serve as a lead structure for further development into anticancer therapeutics.

Scientific Research Applications

Pharmacological Applications

Research indicates that (1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol may exhibit several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could show efficacy against various bacterial strains, similar to other compounds in its class.
  • Antitumor Activity : Investigations have indicated potential antitumor effects, warranting further exploration into its mechanisms of action against cancer cell lines.

Neuropharmacology

The compound's structure suggests possible interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Research into its binding affinities and receptor modulation could provide insights into its therapeutic uses.

Materials Science

Due to its unique chemical structure, this compound may serve as a building block for advanced materials or specialty chemicals in industrial applications. Its properties could be exploited in developing new polymers or coatings with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial properties of cyclopropane derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus. The study utilized disk diffusion methods to evaluate efficacy against multiple bacterial strains.

Case Study 2: Antitumor Activity

In vitro investigations focused on the antitumor effects of this compound revealed a marked decrease in cell viability across several cancer cell lines. Mechanistic studies suggested that treatment with this compound induced apoptosis through mitochondrial pathways.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group undergoes acidic or basic hydrolysis to yield sulfonic acid derivatives. For example:

3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamideH+/OH3-methylbenzenesulfonic acid+2-(2-methylpropanoyl)-7-amino-1,2,3,4-tetrahydroisoquinoline\text{3-methyl-}N\text{-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide} \xrightarrow{\text{H}^+/\text{OH}^-} \text{3-methylbenzenesulfonic acid} + \text{2-(2-methylpropanoyl)-7-amino-1,2,3,4-tetrahydroisoquinoline}

  • Conditions : 6 M HCl at reflux (4–6 h) or 2 M NaOH at 80°C .

  • Mechanism : Nucleophilic attack at the sulfur atom, leading to cleavage of the S–N bond .

Amide Hydrolysis

The isobutyryl group (2-methylpropanoyl) is susceptible to hydrolysis under acidic or enzymatic conditions:

2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolineH2O/H+2-carboxy-1,2,3,4-tetrahydroisoquinoline+isobutyric acid\text{2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline} \xrightarrow{\text{H}_2\text{O/H}^+} \text{2-carboxy-1,2,3,4-tetrahydroisoquinoline} + \text{isobutyric acid}

  • Conditions : 1 M HCl at 60°C for 3 h .

  • Catalysts : Porcine liver esterase enhances hydrolysis efficiency (yield: >85%) .

Tetrahydroisoquinoline Ring Oxidation

The tetrahydroisoquinoline core oxidizes to a fully aromatic isoquinoline system under mild conditions:

TetrahydroisoquinolineKMnO4/H2OIsoquinoline+H2O\text{Tetrahydroisoquinoline} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}} \text{Isoquinoline} + \text{H}_2\text{O}

  • Conditions : 0.1 M KMnO₄ in aqueous acetone (20°C, 2 h) .

  • Yield : ~70% .

Sulfonamide Oxidation

The sulfonamide group resists oxidation, but the methyl substituent on the benzene ring undergoes side-chain oxidation:

3-methylbenzenesulfonamideCrO3/H2SO43-carboxybenzenesulfonamide\text{3-methylbenzenesulfonamide} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{3-carboxybenzenesulfonamide}

  • Conditions : Jones reagent (CrO₃/H₂SO₄) at 0°C .

Sulfonamide Nitrogen Reactivity

The sulfonamide nitrogen participates in alkylation or acylation reactions:

R-X+SulfonamideBaseN-alkylated/acylated sulfonamide\text{R-X} + \text{Sulfonamide} \xrightarrow{\text{Base}} \text{N-alkylated/acylated sulfonamide}

  • Example : Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives (yield: 65–80%) .

  • Applications : Used to modify pharmacokinetic properties .

Reductive Coupling

The tetrahydroisoquinoline nitrogen engages in reductive amination with aldehydes/ketones:

Tetrahydroisoquinoline+RCHONaBH3CNN-alkylated product\text{Tetrahydroisoquinoline} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-alkylated product}

  • Conditions : NaBH₃CN in MeOH, room temperature .

  • Yield : 50–75% .

Formation of Heterocycles

The compound undergoes cyclization with bifunctional reagents (e.g., hydrazines):

Sulfonamide+NH2NH2Δ1,3,4-Thiadiazole derivatives\text{Sulfonamide} + \text{NH}_2\text{NH}_2 \xrightarrow{\Delta} \text{1,3,4-Thiadiazole derivatives}

  • Conditions : Reflux in ethanol (6 h) .

  • Yield : 60–90% .

Carbonic Anhydrase Inhibition

The sulfonamide group binds to zinc in carbonic anhydrase isoforms (e.g., CA II, CA IX):

  • Binding Affinity : Kd=12.3nMK_d = 12.3 \, \text{nM} for CA II .

  • Mechanism : Coordination via the sulfonamide oxygen and nitrogen .

Mechanistic Insights

  • Hydrolysis : The sulfonamide group’s stability under acidic conditions contrasts with its lability in strong bases due to resonance stabilization .

  • Reductive Coupling : Sodium bisulfite mediates nitro-to-nitroso reduction, enabling sulfonamide bond formation .

  • Biological Activity : Structural analogs inhibit P-glycoprotein (P-gp) at nanomolar concentrations, suggesting therapeutic potential .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol with structurally related cyclopentanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features/Applications Source
This compound C₉H₁₆O₂ 156.22 Cyclopropylmethoxy (ether) High lipophilicity; drug design Inferred
(1R,2R)-2-(Allyloxy)cyclopentan-1-ol C₈H₁₄O₂ 142.20 Allyloxy (ether) Intermediate in organic synthesis
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 211.45 2-Chlorophenylamino (amine) Potential bioactive scaffold
(1R,2R)-2-((2-Methoxyphenyl)amino)cyclopentan-1-ol C₁₂H₁₇NO₂ 207.27 2-Methoxyphenylamino (amine) Pharmaceutical intermediates
(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol C₉H₁₂O₂ 152.19 Furan-2-yl (heteroaromatic) NMR-characterized (δ 7.33–1.58)
rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol C₉H₁₇N₃O 183.25 Piperazinyl (amine) High polarity; CNS drug target
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Aminobutyl (amine) Versatile in material science

Key Comparative Insights

Substituent Effects: Ether vs. Amine Groups: Ether-substituted derivatives (e.g., cyclopropylmethoxy, allyloxy) exhibit lower polarity and higher metabolic stability compared to amino-substituted analogs (e.g., piperazinyl, phenylamino). This makes ether derivatives more suitable for lipophilic drug candidates . Aromatic vs. In contrast, aliphatic substituents (e.g., cyclopropylmethoxy) improve membrane permeability .

Stereochemical Considerations: The (1R,2R) configuration is conserved across many analogs, suggesting its importance in enantioselective interactions. For example, (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol likely exhibits distinct receptor affinity compared to its stereoisomers .

Synthetic Routes: Stereoselective synthesis methods, such as the ring-opening of cyclopentene oxide with borate reagents (), are applicable to multiple derivatives. The choice of nucleophile (e.g., cyclopropylmethanol vs. furan borate) dictates the substituent introduced .

Applications: Pharmaceuticals: Amino-substituted derivatives (e.g., piperazinyl, phenylamino) are explored for CNS disorders due to their ability to cross the blood-brain barrier . Agrochemicals: Ether-substituted compounds (e.g., cyclopropylmethoxy) are leveraged for their stability in outdoor environments .

Research Findings and Data

Physicochemical Properties

  • Lipophilicity: Cyclopropylmethoxy and allyloxy derivatives have higher logP values than amino-substituted analogs, correlating with improved bioavailability .
  • Thermal Stability: Cyclopentanol derivatives with bulky substituents (e.g., dibutylamino) show higher decomposition temperatures (>200°C), as inferred from similar compounds in .

Spectroscopic Data

  • NMR Profiles: (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol displays distinct ¹H-NMR signals (δ 7.33 for furan protons, δ 4.24 for cyclopentanol methine) . Similar splitting patterns are expected for the cyclopropylmethoxy analog.

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